molecular formula C7H14ClNO2 B8582876 methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride

methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride

Cat. No.: B8582876
M. Wt: 179.64 g/mol
InChI Key: KXQFCNYQRWIKML-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Amination: Cyclopentanone undergoes reductive amination with methylamine to form methyl 2-aminocyclopentanone.

    Esterification: The resulting amine is then esterified using methanol and hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Amination: Cyclopentanone is continuously fed into a reactor with methylamine and a reducing agent.

    Continuous Esterification: The intermediate is then esterified in a continuous flow reactor with methanol and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its amino and ester functional groups.

    Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Aminocyclopentanecarboxylic acid hydrochloride: Similar structure but lacks the ester group.

    Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (1S,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

KXQFCNYQRWIKML-RIHPBJNCSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H]1N.Cl

Canonical SMILES

COC(=O)C1CCCC1N.Cl

Origin of Product

United States

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